Dimethyl (Boc-amino)malonate (CAS 61172-70-1) addresses the racemization & side-chain degradation issues caused by traditional acetamido/ethyl malonates in unnatural amino acid synthesis.
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Dimethyl (Boc-amino)malonate (CAS 61172-70-1) is a highly versatile, orthogonally protected building block primarily procured for the de novo synthesis of unnatural alpha-amino acids and complex heterocyclic precursors [1]. Featuring an acidic alpha-proton flanked by two methyl ester groups and a tert-butyloxycarbonyl (Boc) protected amine, this reagent is optimized for electrophilic alkylation, Michael additions, and subsequent asymmetric transformations[2]. In pharmaceutical and peptide synthesis supply chains, it serves as a critical intermediate where downstream processing requires mild, highly controlled deprotection conditions that traditional acetamido- or ethyl-based malonates cannot support [1].
Substituting Dimethyl (Boc-amino)malonate with cheaper alternatives like Diethyl acetamidomalonate or Diethyl (Boc-amino)malonate often leads to catastrophic downstream yield losses in complex syntheses [1]. The acetamido group requires harsh, highly acidic (refluxing 6N HCl) or strongly basic conditions for removal, which routinely degrades sensitive functional groups such as thioethers, epoxides, or fragile heterocycles [2]. Furthermore, ethyl esters possess higher steric hindrance and lower electrophilicity during saponification compared to methyl esters, necessitating elevated temperatures that can induce base-catalyzed racemization or beta-elimination in delicate unnatural amino acid intermediates [3]. Consequently, for advanced pharmaceutical precursors, the exact methyl ester and Boc-protection profile is non-negotiable to ensure process reproducibility and target integrity[1].
In the synthesis of highly functionalized unnatural amino acids, the choice of N-protecting group on the malonate core dictates the survival of the target molecule. Literature demonstrates that attempting to deprotect acetamido-malonate derivatives using NaOH/THF or harsh acids fails to yield the intact amine, leading to substrate degradation [1]. In contrast, the Boc group on Dimethyl (Boc-amino)malonate is quantitatively cleaved using 20% TFA in DCM at room temperature without disturbing sensitive thioacetals or heterocyclic moieties[1].
| Evidence Dimension | Deprotection Yield on Sensitive Substrates |
| Target Compound Data | ~99% (Boc cleavage via 20% TFA/DCM at RT) |
| Comparator Or Baseline | Diethyl acetamidomalonate: 0% intact product (degradation under basic/acidic hydrolysis) |
| Quantified Difference | Complete preservation of sensitive side chains vs total degradation |
| Conditions | N-deprotection of highly functionalized alkylated malonate intermediates |
This ensures that high-value, sensitive downstream intermediates are not destroyed during the final deprotection step, directly improving overall process yield.
The methyl esters of Dimethyl (Boc-amino)malonate offer a distinct kinetic advantage over the ethyl esters of Diethyl (Boc-amino)malonate during the critical saponification step prior to decarboxylation [1]. Methyl esters typically undergo hydrolysis with LiOH or NaOH in aqueous THF at 0 °C to room temperature significantly faster than their ethyl counterparts [1]. This rapid, mild cleavage prevents prolonged exposure to alkaline conditions, thereby suppressing unwanted base-catalyzed side reactions such as beta-elimination or epimerization in sterically hindered or base-sensitive unnatural amino acid precursors [2].
| Evidence Dimension | Saponification Conditions |
| Target Compound Data | Rapid cleavage at 0 °C to RT (Dimethyl ester) |
| Comparator Or Baseline | Diethyl (Boc-amino)malonate: Requires longer reaction times or elevated temperatures |
| Quantified Difference | Significantly reduced alkaline exposure time |
| Conditions | LiOH/NaOH in THF/H2O for dicarboxylic acid generation |
Faster saponification under milder conditions prevents the degradation and racemization of sensitive pharmaceutical intermediates, safeguarding batch purity.
When compared to the unprotected baseline Dimethyl aminomalonate hydrochloride, Dimethyl (Boc-amino)malonate ensures absolute chemoselectivity during alpha-alkylation [1]. The bulky, electron-withdrawing Boc group completely suppresses competitive N-alkylation and unwanted self-condensation under basic conditions (e.g., NaH, K2CO3) [1]. This pre-installed protection eliminates the need for an extra synthetic step to protect the amine in situ, directly streamlining process workflows and maximizing the isolated yield of the desired C-alkylated intermediate[2].
| Evidence Dimension | C-Alkylation Chemoselectivity |
| Target Compound Data | >98% exclusive C-alkylation |
| Comparator Or Baseline | Dimethyl aminomalonate hydrochloride: High risk of competitive N-alkylation |
| Quantified Difference | Elimination of N-alkylated byproducts and one synthetic step |
| Conditions | Base-mediated alkylation with alkyl halides/benzyl bromides |
By preventing N-alkylation, buyers can eliminate costly purification steps and improve the atom economy of their synthetic route.
Ideal for synthesizing amino acids with fragile side chains (e.g., thioethers, sensitive heterocycles) where the mild TFA-cleavage of the Boc group prevents the degradation typically seen with acetamido-malonates[1].
The rapid saponification of the dimethyl esters ensures that sensitive alpha-chiral centers or adjacent functional groups are not compromised by prolonged exposure to harsh bases during the preparation of SPPS monomers [2].
The pre-installed Boc protection and highly reactive methyl esters make this compound a plug-and-play electrophile/nucleophile for automated or parallel library synthesis of pharmaceutical intermediates, eliminating the need for in situ amine protection [3].